3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone
Overview
Description
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone is a heterocyclic compound known for its diverse biological activities This compound features a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group, along with a thiosemicarbazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid. The reaction yields 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
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Thiosemicarbazone Formation: : The aldehyde group of the pyrazole derivative is then reacted with thiosemicarbazide in ethanol, using acetic acid as a catalyst. This condensation reaction forms the desired thiosemicarbazone derivative.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Industrial processes might also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiosemicarbazone moiety to a thiosemicarbazide.
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Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); often in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been explored for various scientific research applications:
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Medicinal Chemistry: : The compound exhibits potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. It has also shown promise in antimicrobial and antiviral studies.
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Biological Studies: : Researchers have investigated its role in modulating biological pathways, including its effects on enzyme activity and gene expression.
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Industrial Applications: : The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit metalloenzymes critical for cellular processes. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylthiosemicarbazone: Shares the thiosemicarbazone moiety but lacks the pyrazole ring.
1-phenyl-3-(4-chlorophenyl)-1H-pyrazole: Similar pyrazole structure but without the thiosemicarbazone group.
Thiosemicarbazide derivatives: Various compounds with the thiosemicarbazone functional group but different core structures.
Uniqueness
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone is unique due to the combination of the pyrazole ring and the thiosemicarbazone moiety, which imparts distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
[(E)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5S/c18-14-8-6-12(7-9-14)16-13(10-20-21-17(19)24)11-23(22-16)15-4-2-1-3-5-15/h1-11H,(H3,19,21,24)/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJSJSZRZCCGNA-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=N/NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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